(-)-Taxifolin

描述

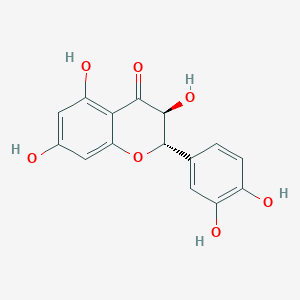

Structure

3D Structure

属性

IUPAC Name |

(2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWRCVTCMQVQX-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111003-33-9 | |

| Record name | Taxifolin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111003339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAXIFOLIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IV7P3JAR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Taxifolin: A Deep Dive into its Neuroprotective Mechanisms in Neuronal Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(-)-Taxifolin, also known as dihydroquercetin, is a flavonoid found in various plants, including the Siberian larch.[1] It has garnered significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, making it a promising candidate for the development of novel neuroprotective therapeutics.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the neuroprotective effects of this compound in neuronal cells. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mode of action.

Core Mechanism of Action

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, suppressing neuroinflammation, and inhibiting apoptotic pathways in neuronal cells. These effects are orchestrated through the modulation of several key signaling pathways.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in various neurodegenerative diseases.[4] this compound effectively counteracts oxidative stress through several mechanisms:

-

Direct ROS Scavenging: As a potent antioxidant, taxifolin can directly scavenge free radicals, thereby reducing their damaging effects on cellular components.[2]

-

Activation of the Nrf2 Pathway: A cornerstone of taxifolin's antioxidant activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Taxifolin treatment has been shown to upregulate the expression of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4]

Suppression of Neuroinflammation

Neuroinflammation, often mediated by activated microglia, plays a critical role in the progression of neurodegenerative disorders. This compound demonstrates significant anti-inflammatory effects by:

-

Inhibiting Microglial Activation: Taxifolin can attenuate the activation of microglia, the resident immune cells of the central nervous system.[5]

-

Downregulation of Pro-inflammatory Mediators: It significantly reduces the production of pro-inflammatory cytokines and enzymes such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][6]

-

Modulation of Inflammatory Signaling Pathways: Taxifolin's anti-inflammatory effects are mediated through the inhibition of key signaling pathways, including the NF-κB and MAPK pathways.[6]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged neurons. However, excessive apoptosis contributes to the pathology of neurodegenerative diseases. This compound protects neuronal cells from apoptosis by:

-

Regulating Apoptosis-Related Proteins: It modulates the expression of key apoptosis-related proteins, leading to a decrease in pro-apoptotic proteins like Bax and an increase in anti-apoptotic proteins like Bcl-2.[3]

-

Inhibiting Caspase Activation: Taxifolin has been shown to inhibit the activation of caspases, a family of proteases that are central to the execution of apoptosis.[3]

-

PI3K/Akt Pathway Activation: The pro-survival PI3K/Akt signaling pathway is a key target of taxifolin. By activating this pathway, taxifolin promotes cell survival and inhibits apoptosis.[5][7]

Data Presentation

The following tables summarize the quantitative effects of this compound on various markers in neuronal and glial cells, as reported in the literature.

Table 1: Effects of this compound on Oxidative Stress Markers

| Cell Line/Model | Inducing Agent | Taxifolin Concentration | Marker | Effect | Reference |

| Rotenone-toxified rats (hippocampus and cortex) | Rotenone | Not specified | GSH | Significantly ameliorated decrease | [8] |

| Rotenone-toxified rats (hippocampus and cortex) | Rotenone | Not specified | GPx, SOD, Catalase | Significantly ameliorated decrease | [8] |

| Rotenone-toxified rats (hippocampus and cortex) | Rotenone | Not specified | Protein Carbonylation, Lipid Peroxidation | Significantly abated increase | [8] |

| HT22 cells | Glutamate | 10 µM | GSH | Significantly elevated decreased levels | [9] |

Table 2: Effects of this compound on Neuroinflammation Markers

| Cell Line/Model | Inducing Agent | Taxifolin Concentration | Marker | Effect | Reference |

| RAW264.7 cells | LPS (200 ng/mL) | 20, 40, 80 µmol/L | NO | ~66%, ~71%, ~77% reduction | [6] |

| RAW264.7 cells | LPS (200 ng/mL) | 20, 40, 80 µmol/L | VEGF | Dose-dependent reduction | [6] |

| RAW264.7 cells | LPS (200 ng/mL) | 20, 40, 80 µmol/L | TNF-α | Dose-dependent reduction | [6] |

| RAW264.7 cells | LPS (200 ng/mL) | 20, 40, 80 µmol/L | COX-2 | Dose-dependent reduction | [6] |

| RAW264.7 cells | LPS | 20, 40, 80 µmol/L | IL-1β | Reduced to 84%, 82%, 74% at 24h | [6] |

| RAW264.7 cells | LPS | 20, 40, 80 µmol/L | IL-6 | Dose-dependent decrease at 24h | [6] |

| BV-2 microglia | High Glucose | Not specified | IL-1β | Suppression of production | [10] |

| CAA model mice | - | Not specified | Iba-1, TREM2, ADAM10 | Significantly reduced expression | [11] |

Table 3: Effects of this compound on Apoptosis and Survival Pathways

| Cell Line/Model | Inducing Agent | Taxifolin Concentration | Pathway/Marker | Effect | Reference |

| Differentiated PC12 cells | Proteasome inhibitors | Not specified | Bax | Attenuated increase | [3] |

| Differentiated PC12 cells | Proteasome inhibitors | Not specified | Bcl-2 | Attenuated decrease | [3] |

| Differentiated PC12 cells | Proteasome inhibitors | Not specified | Caspase-3, -8, -9 | Attenuated activation | [3] |

| Glioblastoma cell lines | - | Not specified | p-AKT, p-mTOR | Decreased levels | [7] |

| Ischemic GABAergic neurons | OGD | Not specified | Bcl-2, Bcl-xL | Increased expression | [12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Lines: Commonly used neuronal cell lines include human neuroblastoma SH-SY5Y cells, mouse hippocampal HT22 cells, and rat pheochromocytoma PC12 cells. For studying neuroinflammation, the mouse microglial cell line BV-2 is frequently utilized.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Taxifolin Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Cells are pre-treated with taxifolin for a specific duration before the addition of an inducing agent (e.g., LPS, rotenone, or high glucose).

Western Blot Analysis for Protein Expression

-

Protein Extraction: Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies against the target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, cleaved caspase-3, Bcl-2, Bax, Iba-1, COX-2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[13]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable RNA isolation kit. The RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR: The qPCR is performed using a qPCR system with a fluorescent dye (e.g., SYBR Green) and specific primers for the target genes.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[14]

Measurement of Reactive Oxygen Species (ROS)

-

DCFDA Assay: Intracellular ROS levels can be measured using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure: Cells are incubated with DCFDA and then treated with taxifolin and/or an inducing agent. The fluorescence intensity is measured using a fluorescence microplate reader or a flow cytometer.

Nrf2 Activation Assay

-

Nuclear Extraction: Nuclear extracts are prepared from treated and untreated cells using a nuclear extraction kit.

-

ELISA-based Assay: An ELISA-based transcription factor assay kit can be used to quantify Nrf2 activation.[15] In this assay, a specific double-stranded DNA sequence containing the Nrf2 consensus binding site is immobilized on a 96-well plate. Active Nrf2 in the nuclear extract specifically binds to this oligonucleotide. The bound Nrf2 is then detected by a specific primary antibody, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[15]

Mandatory Visualizations

Signaling Pathways

Caption: Overview of this compound's neuroprotective mechanisms.

Experimental Workflow

Caption: General workflow for in vitro studies of this compound.

Conclusion

This compound presents a compelling profile as a neuroprotective agent with a multifaceted mechanism of action. Its ability to concurrently combat oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways like Nrf2, NF-κB, MAPK, and PI3K/Akt underscores its therapeutic potential for a range of neurodegenerative diseases. This guide provides a foundational understanding for researchers and drug development professionals to further explore and harness the neuroprotective capabilities of this promising natural compound. Further research, particularly focusing on its bioavailability and efficacy in more complex in vivo models, will be crucial in translating its preclinical promise into clinical applications.

References

- 1. Taxifolin reduces the cholesterol oxidation product-induced neuronal apoptosis by suppressing the Akt and NF-κB activation-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Perspectives of Taxifolin in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavanonol taxifolin attenuates proteasome inhibition-induced apoptosis in differentiated PC12 cells by suppressing cell death process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comparative Analysis of Neuroprotective Properties of Taxifolin and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Taxifolin attenuates neuroinflammation and microglial pyroptosis via the PI3K/Akt signaling pathway after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taxifolin Targets PI3K and mTOR and Inhibits Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 7-O-Esters of taxifolin with pronounced and overadditive effects in neuroprotection, anti-neuroinflammation, and amelioration of short-term memory impairment in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taxifolin Suppresses Inflammatory Responses of High-Glucose-Stimulated Mouse Microglia by Attenuating the TXNIP–NLRP3 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pleiotropic neuroprotective effects of taxifolin in cerebral amyloid angiopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Taxifolin protects neurons against ischemic injury in vitro via the activation of antioxidant systems and signal transduction pathways of GABAergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Comparative Analysis of Neuroprotective Properties of Taxifolin and Its Water-Soluble Form in Ischemia of Cerebral Cortical Cells of the Mouse [mdpi.com]

- 15. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]

A Technical Guide to the Biological Activities of Dihydroquercetin Enantiomers: Current Knowledge and Future Directions

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroquercetin, also known as taxifolin, is a flavonoid with a wide range of documented biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Its molecular structure features two chiral centers, giving rise to four distinct stereoisomers: (+)-(2R,3R)- and (-)-(2S,3S)-trans-dihydroquercetin, and (+)-(2R,3S)- and (-)-(2S,3R)-cis-dihydroquercetin. Despite the well-established principle that stereochemistry can significantly influence pharmacological activity, the majority of research to date has focused almost exclusively on the naturally occurring (+)-(2R,3R)-trans-dihydroquercetin. This guide synthesizes the current state of knowledge, highlighting the biological activities attributed to this primary enantiomer. It underscores the critical gap in research concerning the differential activities of the other stereoisomers and provides a framework for future investigation. This document presents known quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction: The Stereochemical Question in Dihydroquercetin Research

Dihydroquercetin (DHQ) is a flavanonol found in sources like the Siberian larch, milk thistle, and onions[1][2]. Its structure, with chiral centers at the C2 and C3 positions of the pyranone ring, allows for four possible stereoisomers[3]. These consist of two pairs of enantiomers which are diastereomers of each other: the trans isomers ((2R,3R) and (2S,3S)) and the cis isomers ((2R,3S) and (2S,3R))[3].

The importance of stereochemistry in pharmacology is paramount, as enantiomers of a chiral drug can exhibit widely different pharmacodynamic and pharmacokinetic properties[4][5]. However, the scientific literature on dihydroquercetin is largely focused on the naturally abundant (+)-(2R,3R)-trans-DHQ, often referred to simply as taxifolin[6]. Recent reviews have highlighted that the study of the pharmacological properties of DHQ stereoisomers is still in its nascent stages, with a significant lack of comparative in vivo and in vitro data[3][7]. This guide will therefore summarize the known biological activities of (+)-(2R,3R)-dihydroquercetin while emphasizing that these findings cannot be automatically extrapolated to its other stereoisomers.

Comparative Biological Activities: A Focus on (+)-(2R,3R)-Dihydroquercetin

The following sections detail the primary biological activities reported for (+)-(2R,3R)-dihydroquercetin. The quantitative data, where available, is presented to provide a benchmark for future comparative studies on all four stereoisomers.

Antioxidant Activity

Dihydroquercetin is a potent antioxidant, an activity attributed to its ability to scavenge free radicals and chelate metal ions[8][9]. The catechol moiety (dihydroxyl groups on the B-ring) is a key structural feature for this activity[10][11].

Table 1: Quantitative Antioxidant Activity of (+)-(2R,3R)-Dihydroquercetin

| Assay Type | Metric | Result | Reference Compound | Reference Compound Result |

| DPPH Radical Scavenging | IC₅₀ | 63.83 ± 3.11 µg/mL | Trolox | 117.02 ± 5.19 µg/mL |

| ABTS Radical Scavenging | IC₅₀ | 99.96 ± 4.59 µg/mL | Trolox | 78.93 ± 2.88 µg/mL |

| Cytochrome c/Cardiolipin Peroxidase Inhibition | IC₅₀ | 0.7 µM | Quercetin | 0.7 µM |

| Lipid Peroxidation Inhibition (Linoleic Acid Emulsion) | % Inhibition (at 30 µg/mL) | 81.02% | BHT | 94.29% |

Anticancer Activity

Dihydroquercetin has demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines[8][12]. Its mechanisms include the induction of apoptosis, inhibition of cell proliferation and migration, and the modulation of key signaling pathways involved in carcinogenesis[8].

Table 2: In Vitro Anticancer Activity of (+)-(2R,3R)-Dihydroquercetin

| Cell Line | Cancer Type | Metric | Result |

| HepG2 | Liver Cancer | IC₅₀ | 78.5 µg/mL |

| MCF-7 | Breast Cancer | IC₅₀ | 124.5 µg/mL |

| HCT-116 | Colon Cancer | IC₅₀ | 32 ± 2.35 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory properties of dihydroquercetin are well-documented. It can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit key inflammatory pathways like NF-κB[2][11]. Pre-treatment with dihydroquercetin has been shown to significantly alleviate the inflammatory response in lipopolysaccharide (LPS)-induced models[2].

Table 3: Anti-inflammatory Effects of (+)-(2R,3R)-Dihydroquercetin in LPS-Induced Mice

| Parameter | Dosage | Time Point | Result |

| Serum TNF-α | 200 mg/kg | 6, 12, 24, 48h | Significant decrease vs. control |

| Serum IL-1β | 200 mg/kg | 6, 12, 24, 48h | Significant decrease vs. control |

| Serum IL-6 | 200 mg/kg | 6, 12, 24, 48h | Significant decrease vs. control |

Signaling Pathways Modulated by Dihydroquercetin

Dihydroquercetin exerts its biological effects by interacting with multiple intracellular signaling pathways. The diagrams below illustrate key pathways known to be modulated by (+)-(2R,3R)-dihydroquercetin. It is currently unknown if other stereoisomers have differential effects on these pathways.

Experimental Protocols

Detailed and standardized protocols are essential for conducting comparative studies of dihydroquercetin enantiomers. Below are methodologies for key assays mentioned in this guide.

Chiral Separation of Dihydroquercetin Stereoisomers

A prerequisite for any comparative biological study is the separation and purification of the individual stereoisomers.

-

Objective: To separate the four stereoisomers of dihydroquercetin from a racemic or mixed sample.

-

Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

-

Protocol:

-

Column: A Chiralcel® OJ-RH column is commonly used[13].

-

Mobile Phase: A mixture of acetonitrile and water, often with an acidic modifier like formic acid to improve peak shape. The exact gradient and composition must be optimized.

-

Detection: UV detection at 288 nm is suitable for taxifolin and its isomers[13].

-

Sample Preparation: Dissolve the dihydroquercetin sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system. The different stereoisomers will have distinct retention times, allowing for their separation and quantification[14]. For preparative separation, fractions corresponding to each peak are collected.

-

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Objective: To measure the capacity of each enantiomer to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at ~517 nm.

-

Protocol:

-

Reagents: DPPH solution in methanol, methanol, test samples (each DHQ enantiomer at various concentrations), and a positive control (e.g., Ascorbic Acid or Trolox).

-

Procedure: a. Prepare a series of dilutions for each DHQ enantiomer in methanol. b. In a 96-well plate, add 100 µL of each sample dilution to a well. c. Add 100 µL of the methanolic DPPH solution to each well. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging percentage against sample concentration.

-

MTT Assay for Cell Viability (Anticancer Activity)

-

Objective: To assess the cytotoxic effect of each enantiomer on cancer cell lines.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Culture: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of each DHQ enantiomer for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Remove the treatment media and add fresh media containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

-

Conclusion and Future Outlook

The available scientific evidence strongly supports the therapeutic potential of (+)-(2R,3R)-dihydroquercetin across a spectrum of biological activities. However, the field is hampered by a significant knowledge gap concerning the other three stereoisomers. The lack of comparative data means that the unique therapeutic potential of the cis-isomers or the (-)-trans-enantiomer may be overlooked.

For drug development professionals and researchers, this represents both a challenge and an opportunity. Future research must prioritize the following:

-

Systematic Synthesis and Separation: The development of efficient methods for the synthesis and preparative chiral separation of all four stereoisomers is fundamental.

-

Comparative Biological Screening: Head-to-head comparisons of the enantiomers in a wide range of assays (antioxidant, anti-inflammatory, anticancer, enzyme inhibition) are necessary to identify the most active isomer(s) for specific therapeutic applications.

-

Stereospecific Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of each isomer is crucial for understanding their bioavailability and potential clinical efficacy[13][15][16].

By addressing these areas, the scientific community can unlock the full therapeutic potential of the dihydroquercetin family of molecules, moving beyond the current focus on a single isomer to a more complete and stereochemically-aware understanding of their pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Dihydroquercetin on Energy Metabolism in LPS-Induced Inflammatory Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. Solubility Enhancement of Dihydroquercetin via “Green” Phase Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects [frontiersin.org]

- 8. Anti-Cancer Properties and Mechanistic Insights of Dihydroquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of Antioxidant Properties of a Conjugate of Taxifolin with Glyoxylic Acid and Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Stereospecific high-performance liquid chromatography of taxifolin, applications in pharmacokinetics, and determination in tu fu ling (Rhizoma smilacis glabrae) and apple (Malus x domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uvadoc.uva.es [uvadoc.uva.es]

- 15. [Comparative pharmacokinetics of dihydroquercetin in rats upon peroral administration of a parent compound and liposomal flamen D] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of Dihydroquercetin after Single and Repeated Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Quantification of (-)-Taxifolin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Taxifolin, also known as dihydroquercetin, is a flavonoid of significant interest to the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This technical guide provides a comprehensive overview of the natural sources of this compound, its concentration in various plant materials, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a foundation for future research and drug development endeavors.

Natural Sources and Occurrence of this compound

This compound is widely distributed throughout the plant kingdom, with particularly high concentrations found in coniferous trees. It is also present in various common fruits, vegetables, and medicinal plants. The primary sources of this valuable flavonoid are detailed below.

Coniferous Trees

Conifers, especially those belonging to the Larix (larch) genus, are the most prominent natural sources of this compound. The heartwood and bark of these trees are rich in this compound.

-

Siberian Larch (Larix sibirica) : Widely recognized as one of the most potent sources of taxifolin.[1][2]

-

Dahurian Larch (Larix gmelinii) : The wood of this species is used for the commercial extraction of taxifolin-rich products.[3]

-

Japanese Larch (Larix kaempferi) : The xylem of the Japanese larch is also a known source of abundant taxifolin.

-

Other Conifers : Taxifolin can also be found in other conifers such as the Chinese yew (Taxus chinensis var. mairei), Douglas fir (Pseudotsuga menziesii), and various species of pine (Pinus) and cedar (Cedrus).[2][4]

Other Plant Sources

Beyond conifers, this compound is present in a variety of other plants, often in the form of glycosides.

-

Milk Thistle (Silybum marianum) : The seeds of milk thistle contain a complex of flavonolignans and flavonoids known as silymarin, of which taxifolin is a key component.[1][5]

-

Onions (Allium cepa) : Particularly in red onions, taxifolin is present, often as a glucoside.[2]

-

Fruits and Vegetables : Taxifolin can be found in apples, citrus fruits, grapes, and broccoli.[6][7]

-

Other sources : It has also been identified in the rhizomes of Smilax glabra and in vinegars that have been aged in cherry wood.[2]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes the quantitative data on taxifolin content from various studies.

| Plant Species | Plant Part | Taxifolin Concentration | Reference |

| Larix olgensis var. koreana | Wood Extract | 92.01% | [8] |

| Larix gmelinii | Wood Extract | ≥ 90% | [3] |

| Abies nephrolepis | Leaves | 30.97 ± 1.55 mg/g | [9] |

| Pinus pinaster | Bark Extract | 1.10 ± 0.11% | [6] |

| Silybum marianum | Seeds | Component of silymarin complex | [5] |

| Polygonum orientale | - | Detected | [10] |

| Red Onion | Bulb | Minor amounts of taxifolin 4′-O-β-glucopyranoiside | [2] |

| Adzuki bean with non-glutinous rice | - | Present | [2] |

Experimental Protocols

The accurate quantification and isolation of this compound from natural sources rely on robust and validated experimental protocols. This section details the common methodologies employed in the literature.

Extraction of this compound

The choice of extraction method and solvent is critical for maximizing the yield of taxifolin.

-

Maceration and Reflux Extraction :

-

The dried and powdered plant material (e.g., larch wood sawdust) is macerated with a suitable solvent, typically an ethanol-water or methanol-water mixture (e.g., 80% methanol).

-

The mixture is then subjected to reflux extraction for a defined period (e.g., 2 hours, repeated twice).

-

The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Ultrasound-Assisted Extraction (UAE) :

-

The powdered plant material is suspended in an appropriate solvent (e.g., 50% ethanol).

-

The suspension is placed in an ultrasonic bath and subjected to sonication at a specific frequency (e.g., 45 kHz) and power (e.g., 150 W) for a set duration (e.g., 30-40 minutes).

-

The extract is then filtered and concentrated. This method often results in higher yields and shorter extraction times compared to conventional methods.[9]

-

Isolation and Purification

Column chromatography is a standard technique for the isolation and purification of taxifolin from crude extracts.

-

The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., ethanol).

-

The solution is loaded onto a chromatography column packed with a stationary phase such as Sephadex LH-20 or silica gel.

-

The column is eluted with a suitable mobile phase (e.g., ethanol or a gradient of solvents) to separate the different components of the extract.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing taxifolin.

-

The taxifolin-rich fractions are combined and the solvent is evaporated to yield the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with an ultraviolet (UV) or mass spectrometry (MS) detector is the most common and reliable method for the quantitative analysis of taxifolin.

-

Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is used. For structural confirmation, an MS detector can be employed.

-

Chromatographic Conditions :

-

Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase : A gradient elution is often employed using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid or 0.3% acetic acid in water) and an organic solvent such as methanol or acetonitrile.

-

Flow Rate : A typical flow rate is 0.8 to 1.0 mL/min.

-

Detection Wavelength : Taxifolin exhibits maximum absorbance at approximately 290 nm, which is commonly used for its detection.[10]

-

-

Quantification :

-

A standard stock solution of pure this compound is prepared and serially diluted to create a calibration curve.

-

The plant extract samples are appropriately diluted and filtered through a 0.45 µm membrane before injection into the HPLC system.

-

The peak area of taxifolin in the sample chromatogram is compared to the calibration curve to determine its concentration.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for its therapeutic application.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Taxifolin has been shown to modulate this pathway, which is often dysregulated in cancer.

TGF-β1/Smads Pathway

The Transforming Growth Factor-beta 1 (TGF-β1)/Smads signaling pathway plays a crucial role in cellular processes such as fibrosis. Taxifolin has demonstrated the ability to attenuate fibrosis by inhibiting this pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is integral to cell fate determination, proliferation, and migration. Dysregulation of this pathway is implicated in various diseases, including cancer. Taxifolin has been shown to activate this pathway, leading to tumor regression in certain cancer models.[7]

Experimental Workflow: From Plant Material to Purified this compound

The following diagram outlines a general workflow for the extraction, isolation, and analysis of this compound from a plant source.

Conclusion

This compound is a readily available natural flavonoid with significant therapeutic potential. Coniferous trees, particularly the Larix species, represent the most abundant sources for its commercial extraction. Standardized and validated analytical methods, primarily HPLC, are essential for the accurate quantification of taxifolin in various plant matrices. A deeper understanding of the signaling pathways modulated by this compound will continue to drive its development as a lead compound for novel therapeutics. This guide provides a foundational resource for researchers and professionals engaged in the exploration and application of this promising natural product.

References

- 1. phcogres.com [phcogres.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Scientific Opinion on taxifolin‐rich extract from Dahurian Larch (Larix gmelinii) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silymarin content in Silybum marianum populations growing in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. In vitro anti-inflammatory and anti-lipid accumulation properties of taxifolin-rich extract from the Japanese larch, Larix kaempferi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 9. Ultrasound-Assisted Extraction of Taxifolin, Diosmin, and Quercetin from Abies nephrolepis (Trautv.) Maxim: Kinetic and Thermodynamic Characteristics [mdpi.com]

- 10. Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

biosynthetic pathway of (-)-Taxifolin in plants

An In-Depth Technical Guide to the Biosynthetic Pathway of (-)-Taxifolin in Plants

Abstract

This compound, also known as dihydroquercetin, is a flavanonol of significant interest to the pharmaceutical, nutraceutical, and food industries due to its potent antioxidant, anti-inflammatory, and cardioprotective properties.[1][2][3] In plants, it serves as a crucial intermediate in the biosynthesis of other flavonoids, such as anthocyanins and condensed tannins, and plays a vital role in defense mechanisms against biotic and abiotic stresses.[4][5][6] This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, starting from the general phenylpropanoid pathway and detailing the key enzymatic steps and intermediates. It elucidates the two primary routes leading to taxifolin, outlines the complex regulatory networks involving transcriptional and environmental factors, and presents quantitative data from various studies. Furthermore, this document includes detailed experimental protocols for the analysis of the pathway and utilizes Graphviz diagrams to visualize the metabolic and regulatory networks for enhanced clarity, targeting researchers, scientists, and professionals in drug development.

Introduction

Overview and Significance of this compound

This compound is a flavonoid found in numerous plant species, including Siberian larch, milk thistle, onions, and tamarind.[7] Its unique chemical structure, characterized by a dihydroxylated B-ring and a hydroxyl group at position 3 of the C-ring, underpins its wide range of biological activities.[8] Extensive research has highlighted its potential as a therapeutic agent, with demonstrated anti-tumor, antiviral, and immunomodulatory effects.[1][2] The primary commercial source of taxifolin has traditionally been extraction from coniferous trees, but this method is often limited by low yields (typically 0.8–1.2% w/w) and environmental concerns, driving interest in biotechnological production.[3][7]

Role in Plant Biology

Within the plant kingdom, taxifolin is a central secondary metabolite. It functions as a key branch-point intermediate in the flavonoid biosynthetic pathway.[9] Its synthesis is often upregulated in response to environmental stressors such as pathogen attack and UV radiation, where it and its derivatives act as phytoalexins and UV protectants.[4][6] For instance, in Norway spruce, taxifolin and the downstream flavan-3-ol catechin have been shown to be toxic to bark beetles and their associated fungi, highlighting a direct role in plant defense.[4]

The Core Biosynthetic Pathway

The synthesis of taxifolin originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a foundational precursor for all flavonoids.[7][10][11]

Phenylpropanoid Pathway: The Entry Point

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.[11]

-

Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[11]

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form 4-coumaroyl-CoA.[11]

Formation of the Flavanone Core

The first committed step in flavonoid biosynthesis involves the formation of a chalcone scaffold.

-

Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to produce naringenin chalcone.[5][6]

-

Chalcone Isomerase (CHI): CHI facilitates the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone (2S)-naringenin, which is the central precursor for taxifolin biosynthesis.[4][12][13]

Hydroxylation Steps to Taxifolin: Two Key Routes

(2S)-Naringenin can be converted to this compound through two distinct, alternative enzymatic sequences involving hydroxylation at the 3-position of the C-ring and the 3'-position of the B-ring.

-

Route A: via Eriodictyol:

-

Flavonoid 3'-hydroxylase (F3'H): This cytochrome P450 monooxygenase hydroxylates (2S)-naringenin at the 3' position of the B-ring to produce (2S)-eriodictyol.[12][14]

-

Flavanone 3-hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase then hydroxylates (2S)-eriodictyol at the 3-position of the C-ring to yield this compound.[4][15][16]

-

-

Route B: via Dihydrokaempferol (Aromadendrin):

Downstream Conversions

Taxifolin is a precursor for other important flavonoids. For example, Dihydroflavonol 4-reductase (DFR) can reduce taxifolin to leucocyanidin, which is a substrate for the synthesis of catechins and anthocyanins.[9][19][20][21]

Caption: The core biosynthetic pathway of this compound from central precursors.

Regulation of Taxifolin Biosynthesis

The production of taxifolin is tightly controlled at the transcriptional level and is highly responsive to both developmental cues and external stimuli.

Transcriptional Regulation

The expression of flavonoid biosynthesis genes, including those in the taxifolin pathway, is primarily regulated by a complex of transcription factors. The most well-characterized of these is the MBW complex, comprising R2R3-MYB and bHLH transcription factors, along with a WD40 repeat protein.[22] These complexes bind to specific cis-regulatory elements in the promoters of pathway genes like CHS, CHI, F3H, and F3'H to coordinate their expression.[22]

Environmental and Hormonal Cues

The taxifolin pathway is an integral part of a plant's defense response. Its activation is triggered by various environmental stresses:

-

Pathogen and Herbivore Attack: Infection by fungi or attack by insects can induce the expression of pathway genes, leading to the accumulation of taxifolin and related phytoalexins.[4][6]

-

UV Light: UV radiation is a potent inducer of flavonoid biosynthesis, as compounds like taxifolin help to screen damaging radiation.[6]

-

Hormonal Signaling: Plant hormones, particularly jasmonic acid (JA) and ethylene (ET), are key signaling molecules in defense responses and have been shown to modulate the expression of flavonoid pathway genes.[12]

Caption: Key regulatory inputs controlling taxifolin biosynthesis in plants.

Quantitative Analysis of the Pathway

Quantitative data on the taxifolin pathway in plants is often species- and condition-dependent. However, studies involving heterologous expression in microbial systems provide valuable insights into pathway efficiency and bottlenecks.

Table 1: Heterologous Production of Taxifolin in Engineered Microorganisms

| Host Organism | Precursor(s) | Titer Achieved | System/Conditions | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | (2S)-Naringenin | 695.90 mg/L | Shake Flask | [15][17] |

| Saccharomyces cerevisiae | (2S)-Naringenin | 3.54 g/L | 5-L Fermenter | [15] |

| Saccharomyces cerevisiae | Glucose (de novo) | 120.3 ± 2.4 mg/L | Peroxisome Compartmentalization | [23][24] |

| Yarrowia lipolytica | 1 g/L Naringenin | 34.9 mg/L | Cre-loxP Integration | [2] |

| Streptomyces albidoflavus | Eriodictyol | Not specified | Heterologous expression |[18] |

Note: Direct kinetic data (Km, Vmax) for plant enzymes in the taxifolin pathway are sparse and highly variable depending on the purification methods and assay conditions used.

Key Experimental Protocols

Analyzing the taxifolin pathway requires a combination of metabolomic, transcriptomic, and biochemical approaches.

Protocol for Metabolite Profiling of Flavonoids via UPLC-MS/MS

This protocol is adapted from standard methods for flavonoid analysis.[25]

-

Tissue Preparation:

-

Collect 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen, or lyophilize to dryness.

-

Homogenize the tissue to a fine powder using a bead beater or mortar and pestle.

-

-

Extraction:

-

Add 1 mL of extraction buffer (e.g., 80% methanol, 20% water, 0.1% formic acid) to the powdered tissue in a 2 mL microcentrifuge tube.

-

Vortex thoroughly to mix.

-

Sonicate the mixture in a water bath for 15 minutes, keeping the water cool.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

-

Sample Preparation for UPLC-MS:

-

Carefully transfer the supernatant to a new 1.5 mL tube.

-

Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

-

Store samples at 4°C in the autosampler or at -20°C for short-term storage, protected from light.

-

-

UPLC-MS/MS Analysis:

-

Column: Use a reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Run a suitable gradient from ~5% B to 95% B over 10-15 minutes to separate the compounds.

-

Mass Spectrometry: Operate in both positive and negative ion modes. Use Multiple Reaction Monitoring (MRM) for targeted quantification of taxifolin and its precursors, using authentic standards to establish precursor-product ion transitions and retention times.

-

Protocol for Heterologous Expression and Enzyme Activity Assay (General)

This protocol describes a general workflow for characterizing enzymes like F3H or F3'H.

-

Gene Cloning and Expression:

-

Amplify the full-length coding sequence of the target gene (e.g., F3H from your plant of interest) via RT-PCR.

-

Clone the gene into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Transform the construct into the expression host.

-

Induce protein expression according to the vector system's protocol (e.g., with IPTG for E. coli or galactose for yeast).

-

-

Protein Extraction:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in an appropriate lysis buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, with protease inhibitors).

-

Lyse the cells via sonication or French press.

-

Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract. (Optional: Purify the protein using affinity chromatography if the vector includes a tag like His or GST).

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

100 mM potassium phosphate buffer (pH 7.0-7.5).

-

Substrate (e.g., 50-100 µM of eriodictyol for an F3H assay).

-

Cofactors (e.g., 2 mM 2-oxoglutarate, 5 mM sodium ascorbate, 0.5 mM FeSO₄ for F3H, a dioxygenase; or 1-2 mM NADPH for F3'H, a P450 enzyme, which also requires a CPR partner).

-

5-20 µg of the protein extract.

-

-

Initiate the reaction by adding the protein.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol or ethyl acetate.

-

Analyze the reaction products by HPLC or UPLC-MS as described in Protocol 5.1, comparing against an authentic taxifolin standard.

-

Protocol for Gene Expression Analysis via qRT-PCR

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissues using a commercial kit or a CTAB-based method.

-

Treat the RNA with DNase I to remove genomic DNA contamination.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target genes (CHS, CHI, F3H, F3'H, etc.) and a stable reference gene (e.g., Actin or Ubiquitin). Primers should amplify a product of 100-200 bp.

-

Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

-

-

qRT-PCR Reaction:

-

Prepare the reaction mix: SYBR Green master mix, forward and reverse primers (final concentration ~200-400 nM), and diluted cDNA template.

-

Run the reaction on a real-time PCR cycler with a standard program: e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

-

Include a melt curve analysis at the end to verify product specificity.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Determine the relative expression of target genes using the 2-ΔΔCt method, normalizing to the reference gene.

-

Caption: A typical experimental workflow for studying taxifolin biosynthesis.

Conclusion and Future Directions

The biosynthetic pathway of this compound in plants is a well-defined segment of the broader flavonoid network, involving a series of conserved enzymatic reactions and regulated by a sophisticated interplay of genetic and environmental factors. While the core pathway is understood, significant opportunities for further research exist. Future work should focus on elucidating the precise regulatory mechanisms in diverse plant species, including the identification of novel transcription factors and signaling components. A deeper understanding of enzyme kinetics and substrate specificities, particularly for F3H and F3'H isozymes, will be critical for overcoming bottlenecks in metabolic engineering. The application of synthetic biology and compartmentalization strategies in microbial hosts, as demonstrated by production in yeast peroxisomes, holds immense promise for the sustainable and high-yield production of taxifolin to meet its growing demand in medicine and industry.[23][24]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. De novo biosynthesis of taxifolin in yeast peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates [frontiersin.org]

- 5. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 6. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in biochemistry and the biotechnological production of taxifolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taxifolin - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Identification of flavonoids 3-hydroxylase from [Silybum marianum (L.) Gaertn] and its application in enhanced production of taxifolin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Optimization of flavanonols heterologous biosynthesis in Streptomyces albidoflavus, and generation of auronols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Frontiers | Dihydroflavonol 4-Reductase Genes from Freesia hybrida Play Important and Partially Overlapping Roles in the Biosynthesis of Flavonoids [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]

- 23. researchgate.net [researchgate.net]

- 24. De novo biosynthesis of taxifolin in yeast peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. edenrcn.com [edenrcn.com]

An In-depth Technical Guide to the Physicochemical Properties of (-)-Taxifolin Crystal Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Taxifolin, also known as dihydroquercetin, is a flavonoid with a wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. The solid-state properties of active pharmaceutical ingredients (APIs) are critical determinants of their biopharmaceutical performance, including solubility, dissolution rate, and stability. Like many APIs, this compound can exist in different crystalline forms, a phenomenon known as polymorphism. These different forms, including polymorphs and solvates (hydrates), can exhibit distinct physicochemical properties. This technical guide provides a comprehensive overview of the known crystal forms of this compound, their key physicochemical characteristics, and the analytical techniques used for their characterization.

Physicochemical Properties of this compound Crystal Forms

Current research has identified several crystalline phases of taxifolin, including hydrated and anhydrous forms. The primary methods for generating these different forms involve recrystallization from various solvents or specialized techniques like spray drying.[1][2] These distinct solid-state forms exhibit unique thermal behaviors, solubilities, and diffraction patterns.

Data Summary

The following tables summarize the key quantitative data for the different crystal forms of this compound as reported in the scientific literature.

Table 1: Thermal Properties of this compound Crystal Forms

| Crystal Form | Event | Onset Temperature (°C) | Peak Temperature (°C) | Notes |

| Phase 1 (Fully Hydrated) | Dehydration | - | - | Contains 2.5 moles of water per mole of taxifolin.[1] |

| Phase Transition (to Phase 2) | ~60-70 | - | [1] | |

| Phase Transition (to Phase 3) | ~100-120 | 126.8 | Followed by an exothermic peak at 136.0°C (recrystallization).[1] | |

| Melting/Decomposition | 230.0 | 237.5 | [3] | |

| Phase 2 (Partially Hydrated) | Dehydration/Conversion | - | - | Contains 0.5 to 1.5 moles of water. Unstable at room temperature, reverts to Phase 1.[3] |

| Phase 3 (Anhydrous) | Melting/Decomposition | 230.0 | 237.5 | Stable anhydrous form.[3] |

| Phase 4 (Monohydrated) | Dehydration/Decomposition | - | ~150 (exothermic) | Associated with an initial broad endothermic event due to water loss.[1] |

| Taxifolin Microtubes (Hydrate) | Dehydration | ~89 | - | Endothermic event indicating the removal of crystal water.[4][5] |

| Melting/Decomposition | ~228 | - | Accompanied by decomposition.[4] | |

| Taxifolin Microspheres (Amorphous) | Cold Crystallization | ~137-144 | - | Exothermic event.[4] |

| Melting/Decomposition | ~228 | - | [4] |

Table 2: Solubility of this compound Crystal Forms

| Crystal Form | Solubility (mg/mL) | Method | Notes |

| Hydrate Form | ~1.2 | Equilibrium Solubility | The anhydrous form converted to the hydrate form during the study.[1][6][7] |

| Anhydrous Form | Not determined | Intrinsic Dissolution | Expected to be more soluble than the hydrate form, but converted to the hydrate during the experiment.[1][6][8] |

| Raw Taxifolin (RT) | 0.9557 ± 0.0230 | Equilibrium Solubility | [9] |

| Taxifolin Spheres (TS) (Amorphous) | 2.1265 ± 0.2289 | Equilibrium Solubility | Water solubility was 2.225 times higher than raw taxifolin.[9] |

Table 3: Intrinsic Dissolution Rate (IDR) of this compound Crystal Forms

| Crystal Form | IDR (µg cm⁻² min⁻¹) | Method |

| Hydrate Form | 56.4 | Wood's Apparatus |

| Anhydrous Form | Not determined | Wood's Apparatus |

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of polymorphic forms. The following sections outline the key experimental protocols cited in the literature for analyzing this compound crystals.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for the identification and characterization of crystalline solids. Each crystalline form possesses a unique diffraction pattern.

-

Instrumentation : A diffractometer equipped with a copper anode (Cu Kα radiation) is typically used.

-

Sample Preparation : The sample is gently packed into a sample holder.

-

Data Collection : The diffraction pattern is recorded over a 2θ range of, for example, 5° to 50°, with a step size of 0.02° and a counting time of 1 second per step.

-

In-situ Variable-Temperature PXRD : To study phase transitions, the sample can be heated in a temperature-controlled chamber, and diffraction patterns are recorded at various temperatures.[2]

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal stability, melting, and desolvation of the different crystal forms.

-

Differential Scanning Calorimetry (DSC)

-

Instrumentation : A calibrated DSC instrument, such as a Mettler Toledo DSC 821e, is used.[1]

-

Sample Preparation : A few milligrams (e.g., 3-5 mg) of the sample are weighed into an aluminum pan, which is then hermetically sealed. The lid may be perforated to allow for the escape of volatiles.[1]

-

Experimental Conditions : The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge (e.g., 50 mL/min).[1] An empty pan is used as a reference.

-

Data Analysis : The resulting thermogram shows endothermic and exothermic events, such as melting, crystallization, and solid-solid transitions.

-

-

Thermogravimetric Analysis (TGA)

-

Instrumentation : A TGA instrument is used to measure the change in mass of a sample as a function of temperature.

-

Sample Preparation : A small amount of the sample is placed in a tared pan.

-

Experimental Conditions : The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Analysis : The TGA curve provides information on the loss of volatiles, such as water or solvent, and the decomposition temperature of the material.

-

Solubility Studies

Solubility is a critical parameter for drug bioavailability. The equilibrium solubility and intrinsic dissolution rate are often determined.

-

Equilibrium Solubility

-

An excess amount of the taxifolin crystal form is added to a known volume of a specific medium (e.g., water).

-

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 24-72 hours).[1]

-

Aliquots are withdrawn at predetermined time intervals, filtered (e.g., through a 0.45 µm filter), and the concentration of dissolved taxifolin is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Intrinsic Dissolution Rate (IDR)

-

Apparatus : A Wood's apparatus is commonly used.[1]

-

Sample Preparation : A known amount of the sample is compressed into a die to form a compact with a specific surface area.

-

Procedure : The die is placed in a dissolution vessel containing a known volume of dissolution medium maintained at a constant temperature and stirring rate.

-

Aliquots of the dissolution medium are withdrawn at specific time points, and the concentration of dissolved taxifolin is measured.

-

The IDR is calculated from the slope of the linear portion of the cumulative amount of drug dissolved per unit area versus time plot.

-

Visualizations

Experimental Workflow for Characterization of Taxifolin Crystal Forms

The following diagram illustrates a typical workflow for the preparation and characterization of different this compound crystal forms.

Caption: Experimental workflow for generating and characterizing this compound crystal forms.

Relationship Between Hydrated and Anhydrous Forms of Taxifolin

This diagram illustrates the interconversion pathways between the different hydrated and anhydrous forms of this compound.

References

- 1. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Assembling the Puzzle of Taxifolin Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. doaj.org [doaj.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

(-)-Taxifolin: A Comprehensive Technical Guide on its Antioxidant Activity and Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Taxifolin, a naturally occurring dihydroflavonol, has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides an in-depth analysis of the structure-activity relationship of this compound in relation to its antioxidant capacity. It offers a compilation of quantitative data from various antioxidant assays, detailed experimental protocols for these methods, and a discussion of the key structural features governing its activity. Furthermore, this guide elucidates the molecular mechanisms underlying its antioxidant effects, with a particular focus on the activation of the Nrf2 signaling pathway.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Among these, this compound (also known as dihydroquercetin) stands out for its significant antioxidant potential.[2] Its unique chemical structure enables it to act as a powerful free radical scavenger and a modulator of cellular antioxidant defense systems.[3] Understanding the relationship between its structure and antioxidant activity is crucial for the development of novel therapeutic agents targeting oxidative stress-related diseases.

The antioxidant activity of flavonoids like taxifolin is primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them.[4] Additionally, their capacity to chelate metal ions, which can catalyze oxidative reactions, contributes to their protective effects.[3][5]

Structure-Activity Relationship of this compound

The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure.[6] Key structural features that enhance the antioxidant activity of this compound and other flavonoids include:

-

The B-ring Hydroxyl Configuration: The presence of an ortho-dihydroxy (catechol) structure in the B-ring is a primary determinant of high antioxidant activity.[7] This configuration at the 3' and 4' positions allows for the donation of a hydrogen atom to form a stable semiquinone radical, which can be further oxidized.

-

The C-ring Features: The presence of a 4-keto group in the C-ring, in conjugation with the A-ring, enhances electron delocalization, which stabilizes the flavonoid radical after hydrogen donation.[6] The hydroxyl group at the 3-position in the C-ring also contributes to the antioxidant capacity.[8]

-

Hydroxyl Groups on the A and C-rings: Hydroxyl groups at positions 5 and 7 in the A-ring, along with the 4-oxo function, contribute to the potent free radical scavenging effect.[1] These groups, along with the 3-hydroxy-4-keto and 5-hydroxy-4-keto sites, are also important for metal ion chelation.[3][9]

The following Graphviz diagram illustrates the key structural features of this compound that are crucial for its antioxidant activity.

Caption: Key structural features of this compound responsible for its antioxidant activity.

Quantitative Antioxidant Activity of this compound

The antioxidant activity of this compound has been evaluated using various in vitro assays. The following tables summarize the quantitative data from these studies, comparing its activity to common antioxidant standards.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50/EC50 of this compound (µg/mL) | IC50/EC50 of Standards (µg/mL) | Reference |

| DPPH Radical Scavenging | 77.00 | Trolox: 6.93, α-Tocopherol: 13.86, BHT: 86.64, BHA: 86.63 | [10] |

| DPPH Radical Scavenging | 1.50 ± 0.37 | BHT: 5.05 ± 0.51 | [11] |

| ABTS Radical Cation Scavenging | 0.83 | Trolox: 12.62 | [12] |

| ABTS Radical Cation Scavenging | 7.49 ± 1.11 | BHT: 12.38 ± 2.63 | [11] |

| DMPD Radical Cation Scavenging | 231.04 | Trolox: 173.25, BHA: 231.01 | [10] |

| Superoxide Anion Radical Scavenging | - | - | [10] |

Table 2: Reducing Power and Metal Chelating Activity of this compound

| Assay | Activity of this compound | Activity of Standards | Reference |

| Ferric Reducing Antioxidant Power (FRAP) | Absorbance at 30 µg/mL: 2.507 ± 0.136 | BHT: 2.826 ± 0.140, BHA: 2.811 ± 0.082, Trolox: 2.263 ± 0.114, α-Tocopherol: 1.745 ± 0.108 | [12] |

| Cupric Ion Reducing Antioxidant Capacity (CUPRAC) | Absorbance at 30 µg/mL: 0.750 ± 0.24 | BHT: 0.717 ± 0.17, BHA: 0.698 ± 0.49, Trolox: 0.618 ± 0.39, α-Tocopherol: 0.525 ± 0.55 | [12] |

| Fe²⁺ Chelating Activity | IC50 (µg/mL): 9.91 | Trolox: 46.51, BHT: - | [12] |

Table 3: Inhibition of Lipid Peroxidation by this compound

| Assay | Inhibition by this compound (%) | Inhibition by Standards (%) | Reference |

| Ferric Thiocyanate Method (Linoleic Acid Emulsion) | 81.02 (at 30 µg/mL) | Trolox: 88.57, α-Tocopherol: 73.88, BHT: 94.29, BHA: 90.12 | [10] |

Experimental Protocols for Antioxidant Assays

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.

-

Protocol:

-

Prepare a 0.1 mM solution of DPPH in ethanol.[13]

-

Add 0.5 mL of the taxifolin solution (at various concentrations) to 1.5 mL of the DPPH solution.[12]

-

Vigorously mix the solution and incubate in the dark for 30 minutes at room temperature.[13]

-

Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.[13]

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The ABTS radical cation, which has a characteristic blue-green color, is reduced by antioxidants, leading to a decrease in absorbance at 734 nm.

-

Protocol:

-

Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[14]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14]

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[15]

-

Add 195 µL of the diluted ABTS•+ solution to 10 µL of the taxifolin solution (at various concentrations) in a 96-well microplate.[14]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[14]

-

Measure the absorbance at 734 nm.[14]

-

The percentage of scavenging activity and the IC50 value are calculated similarly to the DPPH assay.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue-colored complex, with an absorption maximum at 593 nm.

-

Protocol:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[16]

-

Warm the FRAP reagent to 37°C.

-

Add 10 µL of the taxifolin solution to 220 µL of the FRAP working solution.[16]

-

Mix for 4 minutes and then read the absorbance at 593 nm.[16]

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.

-

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

This assay is based on the reduction of Cu²⁺ to Cu¹⁺ by antioxidants.

-

Principle: In the presence of neocuproine, the Cu¹⁺ ions form a stable, colored complex with a maximum absorption at 450 nm.

-

Protocol:

-

The specific protocol for the CUPRAC assay as applied to taxifolin in the cited reference[12] is not detailed, but a general procedure involves mixing the sample with a solution of CuCl₂, neocuproine, and an ammonium acetate buffer.

-

After an incubation period, the absorbance is measured at 450 nm.

-

The reducing capacity is determined relative to a standard antioxidant, such as uric acid or Trolox.

-

Fe²⁺ Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions.

-

Principle: Ferrozine can form a stable, red-colored complex with Fe²⁺. In the presence of a chelating agent, the formation of this complex is disrupted, leading to a decrease in the color intensity, which is measured spectrophotometrically at 562 nm.

-

Protocol:

-

Mix the taxifolin solution with a solution of FeCl₂.

-

Initiate the reaction by adding ferrozine.

-

After incubation, measure the absorbance of the mixture at 562 nm.

-

The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance in the presence of the taxifolin solution.

-

The IC50 value represents the concentration of the sample that chelates 50% of the Fe²⁺ ions.

-

The following diagram illustrates a generalized workflow for in vitro antioxidant activity assessment.

References

- 1. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]

- 2. Antioxidant activity of taxifolin: an activity-structure relationship [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant and iron-chelating properties of taxifolin and its condensation product with glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. scialert.net [scialert.net]

- 12. 2024.sci-hub.box [2024.sci-hub.box]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide to the In Vitro Anti-inflammatory Effects of (-)-Taxifolin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of (-)-Taxifolin (also known as dihydroquercetin), a natural flavonoid found in various plants.[1][2][3] This document synthesizes key findings on its mechanisms of action, presents quantitative data on its effects on inflammatory mediators, details common experimental protocols, and visualizes the cellular pathways it modulates.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways that regulate the expression of pro-inflammatory genes. In vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines like RAW264.7, have identified the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways as principal targets.[1][4][5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription.[6]

This compound has been shown to significantly inhibit this cascade. It suppresses the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing nuclear translocation and subsequent transcriptional activity.[4][6] This inhibitory action effectively downregulates the expression of NF-κB target genes, including iNOS, COX-2, TNF-α, and various interleukins.[5][7][8]

Attenuation of MAPK Signaling Pathways

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical regulator of inflammation.[1] These kinases are activated by upstream signaling cascades in response to stimuli like LPS and, in turn, phosphorylate various transcription factors, such as Activator Protein-1 (AP-1), leading to the expression of inflammatory genes.[1][5]